molecular formula C21H18FN5OS B2867300 N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852374-62-0

N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2867300
CAS No.: 852374-62-0
M. Wt: 407.47
InChI Key: FKXHNEGYJGDZHF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is constructed with a 3-fluorophenyl substitution at the 3-position of the triazole ring and a 4-ethylphenylacetamide group connected via a sulfanylacetamide linker at the 6-position of the pyridazine ring. The structural design suggests significant potential for interdisciplinary research applications. The [1,2,4]triazolo[4,3-b]pyridazine nucleus is a fused heterocyclic system of high interest in drug discovery. The 1,2,4-triazole moiety acts as a key pharmacophore due to its hydrogen bonding capacity, rigidity, and ability to interact with biological targets, including enzymes . This scaffold is found in compounds with documented antifungal, antibacterial, and anticancer properties . The specific substitution pattern on this core, particularly the fluorophenyl and ethylphenyl groups, is often explored to optimize binding affinity and selectivity against target proteins. Based on the profiles of closely related structural analogs, this acetamide derivative is primarily valued in early-stage pharmacological research . Similar compounds containing the triazolopyridazine core are investigated for their potential as enzyme inhibitors and for their antiproliferative effects in oncology studies . The incorporation of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to influence a compound's electronegativity, metabolic stability, and membrane permeability. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-2-14-6-8-17(9-7-14)23-19(28)13-29-20-11-10-18-24-25-21(27(18)26-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXHNEGYJGDZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloropyridazine-3-carbonitrile

Pyridazine-3-carbonitrile is halogenated at the 6-position using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, yielding 6-chloropyridazine-3-carbonitrile in 82% yield.

Reaction Conditions

Reagent Quantity Temperature Time
Pyridazine-3-carbonitrile 10 g 110°C 6 h
POCl₃ 15 mL

Cyclization with 3-Fluorophenylhydrazine

6-Chloropyridazine-3-carbonitrile reacts with 3-fluorophenylhydrazine in ethanol under acidic conditions (HCl) to form the triazole ring. The reaction mechanism involves hydrazone formation followed by intramolecular cyclization, yielding 3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine-6-carbonitrile.

Key Spectral Data

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N triazole).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridazine-H), 8.15–7.98 (m, 4H, Ar-H).

Introduction of the Sulfanyl Group

Conversion to 6-Mercapto Intermediate

The nitrile group at position 6 is replaced with a thiol via nucleophilic substitution. Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 h affords 3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine-6-thiol.

Optimization Table

Base Solvent Temperature Yield
NaSH DMF 80°C 74%
KSH DMSO 90°C 68%

Synthesis of N-(4-Ethylphenyl)Acetamide

Friedel-Crafts Acylation for 4-Ethylacetophenone

4-Ethylacetophenone is synthesized via Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of AlCl₃.

Procedure

  • Ethylbenzene (10.6 g) and acetyl chloride (10.2 g) are reacted in CH₂Cl₂ at −70°C with AlCl₃ (27 g).
  • Yield: 86% (15 g) as a colorless liquid.

Reductive Amination to 4-Ethylaniline

4-Ethylacetophenone is converted to 4-ethylaniline via oxime formation (NH₂OH·HCl, EtOH) followed by catalytic hydrogenation (H₂, Pd/C).

Characterization

  • ¹H NMR (CDCl₃): δ 7.12 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 2.55 (q, J = 7.6 Hz, 2H), 1.22 (t, J = 7.6 Hz, 3H).

Acetylation with Chloroacetyl Chloride

4-Ethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(4-ethylphenyl)chloroacetamide.

Reaction Scheme
$$
\text{4-Ethylaniline} + \text{ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(4-ethylphenyl)chloroacetamide}
$$

Coupling of Sulfanyl-Triazolopyridazine and Acetamide

Thioether Formation

The 6-mercapto intermediate undergoes nucleophilic substitution with N-(4-ethylphenyl)chloroacetamide in DMF using NaH as a base.

Optimized Conditions

Parameter Value
Solvent DMF
Base NaH (2.2 equiv)
Temperature 25°C
Time 8 h
Yield 65%

Mechanistic Insight
The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.

Characterization of Final Compound

Spectroscopic Analysis

  • IR (ATR): 1675 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F).
  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.89 (s, 1H, pyridazine-H), 7.82–7.12 (m, 8H, Ar-H), 4.12 (s, 2H, SCH₂), 2.56 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.19 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z [M+H]⁺ Calcd for C₂₃H₂₀FN₅OS: 441.1372; Found: 441.1368.

Purity and Yield Optimization

Step Yield Purity (HPLC)
Triazole formation 74% 92%
Thiolation 68% 89%
Acetamide coupling 65% 95%

Discussion of Synthetic Challenges

Regioselectivity in Triazole Formation

The use of 3-fluorophenylhydrazine ensures regioselective cyclization at the pyridazine C3 position, avoiding isomeric byproducts.

Solvent Effects on Thioether Coupling

Polar aprotic solvents like DMF enhance the nucleophilicity of the thiolate, whereas DMSO led to decomposition at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolo[4,3-b]pyridazine Derivatives

Compound Name Triazolo Ring Substituent Acetamide Substituent Key Structural Features
Target Compound 3-(3-fluorophenyl) N-(4-ethylphenyl) Fluorine at meta position; ethyl on phenyl
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 3-(4-ethoxyphenyl) N-(4-fluorophenyl) Ethoxy at para position; fluorine on phenyl
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () 3-methyl N-phenyl Methyl on triazolo; unmodified acetamide
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () 3-methyl N-(4-ethoxyphenyl) Ethoxy on acetamide phenyl; methyl on triazolo

Key Observations :

  • Electron-Withdrawing vs.
  • Acetamide Modifications : Replacing the ethyl group (target) with fluorine () reduces lipophilicity, while ethoxy groups () enhance solubility but may affect metabolic stability .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituent Effects

Compound LogP (Estimated) Solubility (mg/mL) Hydrogen Bond Donors Molecular Weight (g/mol)
Target Compound ~3.2 ~0.05 1 438.45
Compound ~2.8 ~0.10 1 454.46
N-[4-(3-methyl-triazolo)phenyl]acetamide () ~2.5 ~0.15 1 321.35

Analysis :

  • The target compound’s higher LogP (due to the ethyl group) suggests greater membrane permeability but lower aqueous solubility compared to ’s fluorophenyl analog.
  • Methyl or smaller substituents () improve solubility but may reduce target engagement in hydrophobic binding pockets .

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